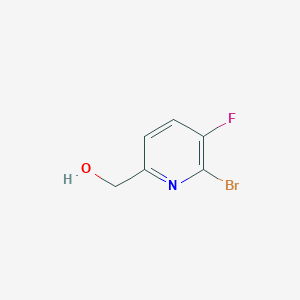

(6-Bromo-5-fluoropyridin-2-yl)methanol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridinemethanol with bromine and fluorine sources under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar bromination and fluorination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods .

化学反応の分析

Types of Reactions

(6-Bromo-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

(6-Bromo-5-fluoropyridin-2-yl)methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been utilized in the development of drugs targeting voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain . For instance, a patent describes its use in synthesizing benzenesulfonamide compounds for therapeutic applications, highlighting its role in drug formulation .

Mechanism of Action:

The compound can act as an inhibitor or modulator of specific enzymes, influencing various biochemical pathways. This property is essential for developing targeted therapies that can selectively affect disease mechanisms.

Biochemical Research

Enzyme Interaction Studies:

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for investigating the roles of specific enzymes in metabolic processes.

Case Study:

Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer progression. The structural modifications provided by bromine and fluorine enhance binding affinity to target proteins, making it a focus for developing new anticancer agents .

Agrochemicals

Pesticide Development:

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing novel pesticides. Its unique chemical properties allow for modifications that can enhance efficacy against pests while minimizing environmental impact.

Industrial Applications:

In industrial settings, this compound is utilized in synthesizing specialty chemicals that require specific functional groups for enhanced performance or stability .

Chemical Synthesis

Building Block for Complex Molecules:

As a synthetic intermediate, this compound is integral to creating more complex organic molecules. It participates in various chemical reactions such as oxidation and substitution, allowing chemists to introduce diverse functional groups into target molecules .

作用機序

The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

Similar Compounds

(5-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but different substitution pattern.

(6-Bromo-pyridin-2-yl)methanol: Lacks the fluorine atom.

5-Bromo-6-fluoropyridin-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(6-Bromo-5-fluoropyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

(6-Bromo-5-fluoropyridin-2-yl)methanol is a compound with significant potential in pharmacological applications, particularly in the context of its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula: CHBrFNO

- Molecular Weight: 206.01 g/mol

- CAS Number: 1227599-50-9

The compound is synthesized from 6-bromo-5-fluoro-2-pyridinecarboxylic acid using borane dimethyl sulfide complex in tetrahydrofuran, yielding a high purity product .

The biological activity of this compound is linked to its interaction with various biological targets. Notably, it has been identified as a component in pharmaceutical compositions with analgesic properties and potential applications in metabolic disorders .

Analgesic Activity

In a patent describing the use of this compound, it was noted that this compound exhibited analgesic effects when formulated into specific pharmaceutical compositions . This suggests its utility in pain management therapies.

In Vitro Studies

Research has demonstrated that this compound can influence cellular respiration and energy metabolism. In particular, it has been evaluated for its role as a mitochondrial uncoupler, which can increase respiration rates and energy expenditure—important factors in treating metabolic diseases .

Table 1: Biological Activity Data

| Compound | EC (μM) | Activity (%) |

|---|---|---|

| This compound | Not specified | Not specified |

| BAM15 | 3.6 | 100 |

| Other derivatives | Various | Varies |

This table summarizes the activity of this compound compared to BAM15, a known mitochondrial uncoupler. While specific EC values for this compound were not detailed, its structural similarity to active compounds suggests potential efficacy.

Case Studies and Research Findings

- Metabolic Disease Treatment : In studies focusing on mitochondrial function, compounds similar to this compound have shown promise in enhancing mitochondrial uncoupling, thereby increasing energy expenditure—a critical factor in managing obesity and related metabolic disorders .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related pyridine derivatives indicate that modifications at the pyridine ring can significantly impact their efficacy against pathogens such as Pseudomonas aeruginosa. The structure–activity relationship studies suggest that halogen substitutions enhance bioactivity .

- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which could be extrapolated to this compound, although specific data for this compound are still needed .

特性

IUPAC Name |

(6-bromo-5-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSGNNIRLDMOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。